



Application Notes: Measuring M36 Cell Viability with the MTT Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[2][4] This formazan product is then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[3][5]

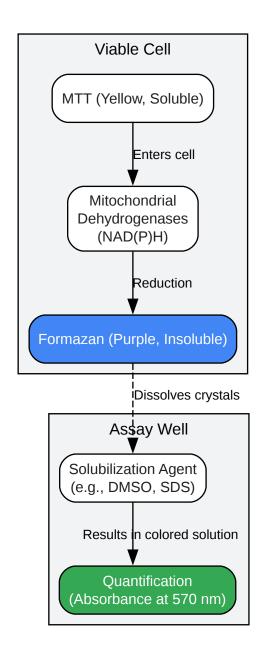
This document provides a detailed protocol for determining the viability of the M36 human cancer cell line (adherent) after treatment with therapeutic compounds.

Core Principles

The reduction of the tetrazolium salt MTT is primarily carried out by mitochondrial dehydrogenases in living cells.[5] Therefore, the amount of formazan produced is a direct measure of the metabolic activity of the cell population. A decrease in metabolic activity in response to a chemical compound is indicative of either cytotoxicity or a reduction in cell proliferation.



Below is a diagram illustrating the core principle of the MTT assay.



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Caption: Principle of the MTT Cell Viability Assay.

Experimental Protocol

This protocol is optimized for adherent M36 cells in a 96-well plate format. It is crucial to first determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.



Materials and Reagents

- M36 Human Cancer Cell Line
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
- MTT Solvent (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile microplates
- Test compound (e.g., anti-cancer drug)

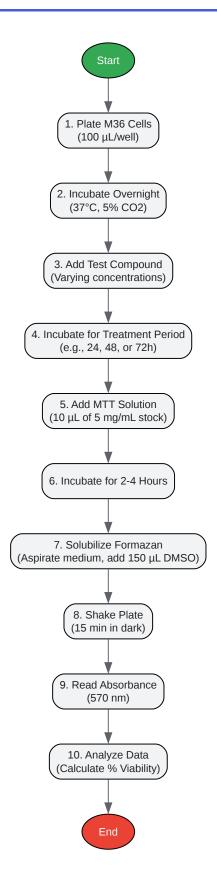
Reagent Preparation

- MTT Stock Solution (5 mg/mL):
 - Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[3][4]
 - Vortex until fully dissolved.
 - Sterilize the solution by passing it through a 0.2 μm filter.[4]
 - Store in light-protected aliquots at -20°C. MTT is light-sensitive.[4][6]
- Solubilization Solution:
 - Use cell culture grade DMSO or prepare a solution of 10% Sodium Dodecyl Sulfate (SDS)
 in 0.01 M HCI.[7]

Experimental Workflow

The following diagram outlines the complete workflow for the MTT assay.





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Caption: Step-by-step workflow for the M36 cell viability MTT assay.



Step-by-Step Procedure

- · Cell Seeding:
 - Harvest M36 cells that are in their exponential growth phase.
 - Count the cells and dilute to an optimal concentration (e.g., 5,000–10,000 cells/well). This
 must be optimized for each cell line.[8]
 - \circ Seed 100 µL of the cell suspension into each well of a 96-well plate.
 - Include control wells: "Vehicle Control" (cells + vehicle) and "Blank" (medium only, no cells).
 - Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
- · Compound Treatment:
 - Prepare serial dilutions of the test compound in complete culture medium.
 - Carefully remove the medium from the wells and add 100 μL of the compound dilutions.
 For the vehicle control wells, add medium containing the same concentration of the compound's solvent (e.g., 0.1% DMSO).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the treatment period, add 10 μL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[1][6]
 - Incubate the plate for 2 to 4 hours at 37°C.[9] During this time, purple formazan crystals will form in viable cells and should be visible under a microscope.
- Formazan Solubilization:



- Carefully aspirate the medium containing MTT from each well without disturbing the attached cells and formazan crystals.
- Add 150 μL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
 [8]
- Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[5][8]
- Absorbance Measurement:
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]

Data Presentation and Analysis Data Calculation

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.[11]
 - Corrected Absorbance = Absorbance (Sample) Average Absorbance (Blank)
- Calculate Percentage Viability: Normalize the corrected absorbance of treated wells to the corrected absorbance of the vehicle control wells.[11][12]
 - % Viability = (Corrected Absorbance (Treated) / Average Corrected Absorbance (Vehicle Control)) x 100

Example Data Tables

The following tables show example data from an experiment testing a hypothetical drug ("Drug X") on M36 cells after 48 hours of treatment.

Table 1: Raw Absorbance Data (570 nm)



Drug X Conc. (μΜ)	Replicate 1	Replicate 2	Replicate 3	Average
0 (Vehicle)	1.254	1.288	1.271	1.271
0.1	1.198	1.211	1.205	1.205
1	0.955	0.943	0.961	0.953
10	0.642	0.658	0.651	0.650
50	0.311	0.301	0.308	0.307
100	0.155	0.162	0.158	0.158

| Blank (Medium) | 0.091 | 0.088 | 0.090 | 0.090 |

Table 2: Corrected Absorbance and Calculated Cell Viability

Drug X Conc. (μM)	Avg. Raw Absorbance	Corrected Absorbance	% Viability
0 (Vehicle)	1.271	1.181	100.0%
0.1	1.205	1.115	94.4%
1	0.953	0.863	73.1%
10	0.650	0.560	47.4%
50	0.307	0.217	18.4%

| 100 | 0.158 | 0.068 | 5.8% |

Table 3: Summary of Drug Potency (IC50)

Compound	Incubation Time	IC50 (μM)
Drug X	48 hours	~10.5 µM
Drug Y	48 hours	25.2 μΜ



| Drug Z | 48 hours | 3.1 µM |

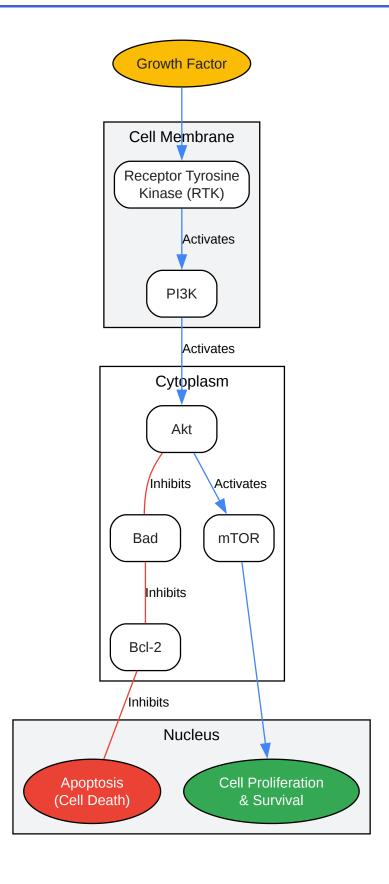
IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curve generated by plotting % Viability against the logarithm of the compound concentration.

Relevance to Drug Development

In drug development, cell viability assays are critical for assessing the cytotoxic or cytostatic effects of novel compounds. The M36 cell line, as a cancer model, can be used to screen for potential anti-cancer drugs. A common signaling pathway implicated in cancer cell survival and proliferation is the PI3K/Akt pathway. Many anti-cancer drugs are designed to inhibit components of this pathway, leading to apoptosis and reduced cell viability.

The diagram below illustrates a simplified PI3K/Akt signaling pathway, a common target in cancer therapy.





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Caption: Simplified PI3K/Akt signaling pathway in cell survival.



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